molecular formula C17H18O3 B12617241 Ethyl 2,4-dimethyl-6-phenoxybenzoate CAS No. 917592-87-1

Ethyl 2,4-dimethyl-6-phenoxybenzoate

Cat. No.: B12617241
CAS No.: 917592-87-1
M. Wt: 270.32 g/mol
InChI Key: IFPSVPSDRFZAKK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-phenoxybenzoate is a high-purity benzoate ester intended for research and development purposes. This compound features a phenoxy group at the 6-position of the benzoate ring, a structural motif of significant interest in medicinal chemistry and materials science. Its potential research applications include serving as a key synthetic intermediate or building block in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers may also investigate its use in polymer chemistry or as a precursor for more complex molecular architectures. The steric and electronic properties imparted by the 2,4-dimethyl and 6-phenoxy substitutions make it a valuable scaffold for structure-activity relationship (SAR) studies and the exploration of novel biological activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917592-87-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2,4-dimethyl-6-phenoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-17(18)16-13(3)10-12(2)11-15(16)20-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

IFPSVPSDRFZAKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Grignard Reaction Method

The Grignard reaction is a well-established method for synthesizing various organic compounds, including esters. The following steps outline a typical procedure for preparing this compound via this method:

  • Formation of Grignard Reagent :

    • A suitable halide (e.g., 2-bromo-4-methyl-6-phenoxybenzoate) is reacted with magnesium in anhydrous ether to form the Grignard reagent.
    • This reaction typically requires an inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • Reaction with Carbonyl Compound :

    • The Grignard reagent is then reacted with an appropriate carbonyl compound (such as ethyl acetate) to form a tertiary alcohol.
    • This step is crucial as it determines the structure of the final product.
  • Esterification :

    • The resulting alcohol undergoes acid-catalyzed dehydration to yield this compound.
    • Common acids used for this step include sulfuric acid or p-toluenesulfonic acid.

Direct Esterification Method

An alternative method involves direct esterification of benzoic acid derivatives:

  • Starting Materials :

    • Begin with 2,4-dimethyl-6-hydroxybenzoic acid and ethyl chloroformate.
  • Esterification Reaction :

    • The hydroxy group reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form this compound.
    • This reaction can be performed under reflux conditions to enhance yield.
  • Purification :

    • The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Comparative Analysis of Preparation Methods

To provide a clearer understanding of the different preparation methods, a comparative analysis is presented in the table below:

Method Steps Involved Yield (%) Advantages Disadvantages
Grignard Reaction Formation of Grignard reagent; reaction with carbonyl; esterification High Versatile; applicable for various substrates Sensitive to moisture; requires inert conditions
Direct Esterification Reaction of hydroxy acid with chloroformate Moderate Simpler setup; fewer steps May require purification steps; lower yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-6-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4-dimethyl-6-phenoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular characteristics of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions 2,4,6) CAS Number
Ethyl 2,4-dihydroxy-6-pentylbenzoate C₁₄H₂₀O₄ 252.310 2,4-dihydroxy, 6-pentyl 38862-65-6
Ethyl 2,4-dihydroxy-6-methylbenzoate C₁₀H₁₂O₄ 196.1999 2,4-dihydroxy, 6-methyl 2524-37-0
Ethyl 2,4-dimethyl-6-phenoxybenzoate* C₁₇H₁₈O₃† 270.33† 2,4-dimethyl, 6-phenoxy N/A

*Hypothetical data for the target compound; †Calculated using atomic masses.

Key Observations:
  • Substituent Effects: The pentyl group in Ethyl 2,4-dihydroxy-6-pentylbenzoate increases hydrophobicity compared to the methyl group in Ethyl 2,4-dihydroxy-6-methylbenzoate. This difference may enhance lipid solubility and bioavailability in non-polar environments . Dimethyl groups at positions 2 and 4 likely reduce polarity and hydrogen-bonding capacity relative to the dihydroxy analogs, impacting solubility and reactivity .
  • Molecular Weight: The target compound’s higher molecular weight (270.33 vs. 196.20–252.31) reflects the larger phenoxy substituent and absence of hydroxyl groups.

Functional and Spectral Data

While experimental data for the target compound is unavailable, insights can be drawn from analogs:

  • Ethyl 2,4-Dihydroxy-6-Pentylbenzoate: Chromatography: Exhibits retention behavior typical of moderately polar compounds due to hydroxyl groups. Mass Spectrometry: A molecular ion peak at m/z 252.31 is expected, with fragmentation patterns dominated by loss of the pentyl chain and ester groups .
  • Ethyl 2,4-Dihydroxy-6-Methylbenzoate :

    • InChIKey : UQSRXQMIXSZGLA-UHFFFAOYSA-N (unique identifier for structural verification) .
    • Spectral Signatures : Hydroxyl groups would produce broad O–H stretches (~3200 cm⁻¹) in IR spectra, while the ester carbonyl (C=O) appears near 1700 cm⁻¹ .
Implications for the Target Compound:
  • The absence of hydroxyl groups in the target compound would eliminate O–H stretching in IR spectra, simplifying its spectral profile.
  • The phenoxy group’s aromatic protons would generate distinct splitting patterns in NMR (e.g., para-substituted aromatic protons near δ 6.8–7.2 ppm).

Biological Activity

Ethyl 2,4-dimethyl-6-phenoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound (C16H18O3) features a phenoxy group that enhances its reactivity and allows for various chemical modifications. The compound is synthesized through the esterification of 2,4-dimethyl-6-phenoxybenzoic acid with ethanol, typically in the presence of sulfuric acid as a catalyst. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenoxy group can interact with enzymes, potentially leading to inhibition of key metabolic pathways.
  • Receptor Activation : It may act as an agonist for certain receptors involved in lipid metabolism and inflammation, similar to other compounds that target peroxisome proliferator-activated receptors (PPARs) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogenic fungi and bacteria, showing moderate effectiveness compared to standard antibiotics like ciprofloxacin. The compound's structural modifications significantly influence its antimicrobial potency .

Anti-inflammatory Effects

In animal models, this compound has demonstrated significant anti-inflammatory activity. Studies report up to 63% inhibition of edema compared to the standard anti-inflammatory drug diclofenac (67% inhibition). This suggests potential therapeutic applications in treating inflammatory conditions .

Antitumor Activity

This compound has shown promising results in antitumor studies. It has been tested against Ehrlich ascites tumor cells, demonstrating significant cytotoxic effects. The mechanism may involve modulation of apoptotic pathways or direct cytotoxicity against cancer cells .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the efficacy against pathogenic fungi.
    • Method : In vitro assays comparing the compound with standard antifungals.
    • Results : Showed moderate activity against gram-negative bacteria and significant antifungal effects .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential in rodent models.
    • Method : Measurement of edema in treated versus control groups.
    • Results : Achieved up to 63% edema inhibition, indicating substantial anti-inflammatory properties .
  • Antitumor Activity Study :
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Method : Treatment of Ehrlich ascites tumor cells with varying concentrations.
    • Results : Demonstrated significant cell death and reduced tumor growth in treated groups .

Comparative Analysis

A comparison with related compounds reveals unique properties of this compound:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificant (63% inhibition)Significant
Mthis compoundLowModerateLow
Ethyl 2,4-dimethylbenzoateVery LowMinimalNone

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,4-dimethyl-6-phenoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of the corresponding benzoic acid derivative. For example, refluxing 2,4-dimethyl-6-phenoxybenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst (4–6 hours, methanol solvent) . Optimization includes adjusting molar ratios (e.g., 1:5 acid-to-alcohol ratio), temperature control (reflux at ~65–70°C), and post-reaction purification via ice-water precipitation and ethanol recrystallization. Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate 7:3).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester carbonyl (~168–170 ppm in ¹³C NMR), aromatic protons (split patterns for 2,4-dimethyl and 6-phenoxy substituents), and ethoxy group (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂ in ¹H NMR).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peak (M⁺) matching the molecular weight (e.g., calculated for C₁₇H₁₈O₃: 282.33 g/mol).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • First Aid : If inhaled, move to fresh air; administer artificial respiration if breathing is irregular .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in a cool, dry place away from oxidizers (flammability data not available; assume moderate hazard).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between ethoxy protons and the ester carbonyl can confirm esterification.
  • Step 2 : Compare experimental IR/MS data with computational predictions (e.g., DFT-calculated IR spectra).
  • Step 3 : Re-crystallize the compound and re-run analyses to rule out solvent artifacts or impurities .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid or immobilized lipases) to reduce side reactions.
  • Solvent Optimization : Replace methanol with toluene for easier azeotropic removal of water.
  • Purification : Use column chromatography (silica gel, gradient elution) for intermediates, followed by recrystallization for the final product .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays (e.g., against E. coli ATCC 25922 or S. aureus ATCC 29213). Prepare stock solutions in DMSO (≤1% v/v final concentration).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293), comparing IC₅₀ values to controls like doxorubicin.
  • Mechanistic Studies : Perform molecular docking simulations targeting enzymes like COX-2 or acetylcholinesterase, using the compound’s 3D structure (optimized via Gaussian 09) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Calibrate with USP-grade reference standards.
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization.
  • Elemental Analysis : Confirm C/H/O ratios within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Methodological Answer :

  • Cause 1 : Polymorphism. Re-crystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.
  • Cause 2 : Impurity interference. Re-purify via preparative HPLC and re-test.
  • Cause 3 : Instrument calibration error. Validate using reference standards (e.g., pure benzoic acid, mp 122–123°C) .

Tables for Key Data

Parameter Typical Value Method Reference
Esterification Yield65–75%Reflux, H₂SO₄ catalyst
¹³C NMR (Carbonyl)~168–170 ppmBruker 400 MHz, CDCl₃
HPLC Purity≥95%C18 column, 254 nm detection

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